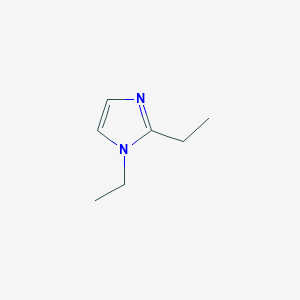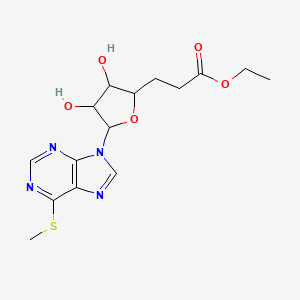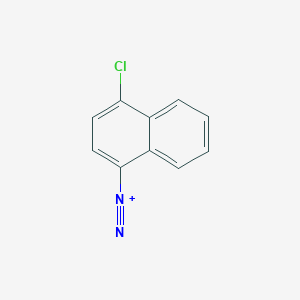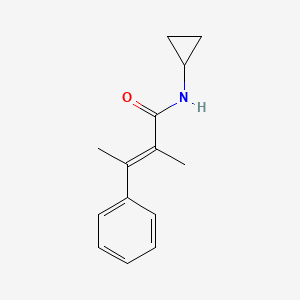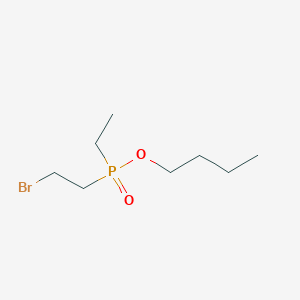
Butyl (2-bromoethyl)ethylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (2-bromoethyl)ethylphosphinate is an organophosphorus compound that contains a phosphinate group bonded to a butyl group and a 2-bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2-bromoethyl)ethylphosphinate typically involves the reaction of butylphosphinic acid with 2-bromoethanol under acidic conditions. The reaction proceeds via the formation of an intermediate ester, which is then converted to the desired phosphinate compound through a series of steps involving bromination and esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where butylphosphinic acid is reacted with 2-bromoethanol in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl (2-bromoethyl)ethylphosphinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphinate group can be oxidized to form phosphonates or phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines or phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thio, or alkoxy derivatives of this compound.
Oxidation Reactions: Products include phosphonates or phosphine oxides.
Reduction Reactions: Products include phosphines or phosphine derivatives.
Scientific Research Applications
Butyl (2-bromoethyl)ethylphosphinate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of butyl (2-bromoethyl)ethylphosphinate involves its interaction with nucleophiles and electrophiles. The bromine atom in the 2-bromoethyl group acts as a leaving group, allowing the compound to participate in substitution reactions. The phosphinate group can undergo oxidation or reduction, leading to the formation of various derivatives. These reactions are facilitated by the electronic properties of the phosphorus atom and the surrounding substituents.
Comparison with Similar Compounds
Butyl (2-bromoethyl)ethylphosphinate can be compared with other similar compounds such as:
Butyl (2-chloroethyl)ethylphosphinate: Similar structure but with a chlorine atom instead of bromine. The reactivity and applications may differ due to the different halogen atom.
Ethyl (2-bromoethyl)ethylphosphinate: Similar structure but with an ethyl group instead of a butyl group. The steric and electronic properties may influence its reactivity and applications.
Butyl (2-bromoethyl)methylphosphinate: Similar structure but with a methyl group instead of an ethyl group. The differences in alkyl groups can affect the compound’s properties and uses.
Conclusion
This compound is a versatile organophosphorus compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical transformations make it a valuable reagent in scientific research and industrial processes.
Properties
CAS No. |
56542-06-4 |
|---|---|
Molecular Formula |
C8H18BrO2P |
Molecular Weight |
257.10 g/mol |
IUPAC Name |
1-[2-bromoethyl(ethyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C8H18BrO2P/c1-3-5-7-11-12(10,4-2)8-6-9/h3-8H2,1-2H3 |
InChI Key |
KZILHOURSGFKTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


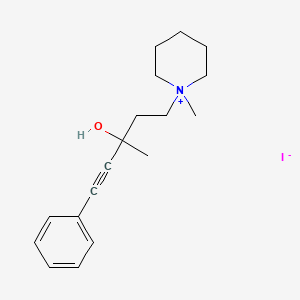
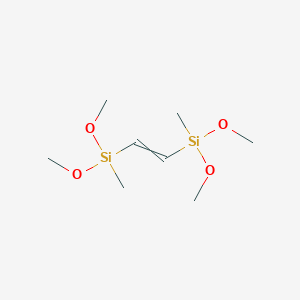
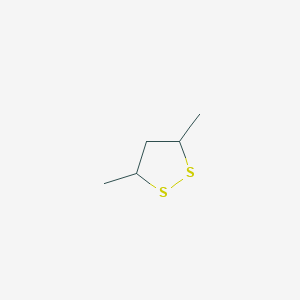
![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
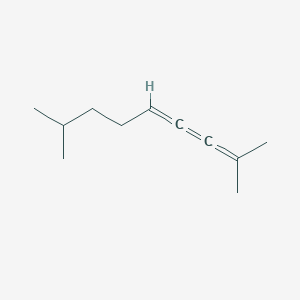

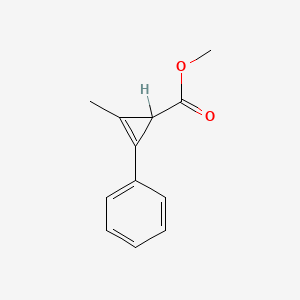
![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
